molecular formula C23H28N2O5 B153716 Z-Phe-Leu-OH CAS No. 4313-73-9

Z-Phe-Leu-OH

Cat. No.: B153716
CAS No.: 4313-73-9
M. Wt: 412.5 g/mol
InChI Key: IBOXOGVHBFUSFH-UHFFFAOYSA-N
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Description

Z-Phe-Leu-OH, also known as N-CBZ-phenylalanylleucine, is a dipeptide compound that serves as a substrate for carboxypeptidase Y. It is commonly used in biochemical assays to determine peptidase activity. The compound has a molecular formula of C23H28N2O5 and a molecular weight of 412.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-Leu-OH typically involves the coupling of N-CBZ-phenylalanine with leucine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides by automating the repetitive steps of SPPS. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-Phe-Leu-OH undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is particularly known for its role as a substrate in enzymatic reactions involving carboxypeptidases .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound are phenylalanine and leucine. Oxidative and reductive reactions can yield various derivatives depending on the specific conditions used .

Scientific Research Applications

Z-Phe-Leu-OH has a wide range of applications in scientific research:

Mechanism of Action

Z-Phe-Leu-OH exerts its effects primarily through its interaction with carboxypeptidase Y. The enzyme recognizes the peptide bond between phenylalanine and leucine and catalyzes its hydrolysis. This reaction involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site. The cleavage of the peptide bond results in the release of free amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Phe-Leu-OH is unique in its specific interaction with carboxypeptidase Y, making it a valuable tool for studying this enzyme’s activity. Its well-defined structure and reactivity also make it a preferred substrate in various biochemical assays .

Properties

IUPAC Name

4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOXOGVHBFUSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318681
Record name Z-Phe-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4313-73-9
Record name NSC334018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Phe-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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